

A Comprehensive Technical Guide to **cis-2-Pentenenitrile** (CAS No. 25899-50-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2-Pentenenitrile**

Cat. No.: **B1312415**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Pentenenitrile, with the CAS number 25899-50-7, is a valuable and reactive unsaturated aliphatic nitrile.[1][2][3][4] Its chemical structure, featuring a cis-configured carbon-carbon double bond conjugated with a nitrile group, makes it a versatile intermediate in organic synthesis.[1] This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility as a precursor for more complex molecules, including those with potential pharmaceutical relevance. While direct involvement in biological signaling pathways is not prominently documented, its role as a versatile building block is of significant interest to the drug development community.

Chemical and Physical Properties

A summary of the key quantitative data for **cis-2-Pentenenitrile** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	25899-50-7	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₇ N	[1] [2]
Molecular Weight	81.12 g/mol	[1] [3]
IUPAC Name	(2Z)-pent-2-enenitrile	[2] [3]
Synonyms	(Z)-2-Pentenenitrile, cis-1-Butenyl cyanide	[3]
Appearance	Colorless to clear yellow liquid	
Boiling Point	127-128 °C at 766 mm Hg	[5]
Density	0.821 g/mL at 20 °C	[5]
Refractive Index	n _{20/D} 1.424	[5]

Synthesis of **cis-2-Pentenenitrile**

While detailed, step-by-step protocols for the synthesis of **cis-2-Pentenenitrile** are not readily available in publicly accessible literature, several general methods have been described. These routes provide a foundation for its laboratory-scale preparation.

General Synthetic Routes:

- From Crotonaldehyde and Ammonia: One common method involves the reaction of crotonaldehyde with ammonia in the presence of a suitable catalyst.[\[1\]](#)
- Dehydration of 2-Pentenamide: The dehydration of 2-pentenamide using reagents such as thionyl chloride or phosphorus pentoxide can yield **cis-2-Pentenenitrile**.[\[1\]](#)
- From 1-Pentene: Another approach involves the reaction of 1-pentene with a cyanide source under controlled conditions to introduce the nitrile functionality.[\[1\]](#)

Experimental Protocols for Reactions of **cis-2-Pentenenitrile**

cis-2-Pentenenitrile is a valuable starting material for a variety of chemical transformations. One notable industrial application is its isomerization to 3-pentenenitriles, which are precursors to adiponitrile, a key component in nylon production.

Isomerization of **cis-2-Pentenenitrile** to 3-Pentenenitriles

The following protocol is based on a patented process for the isomerization of **cis-2-pentenenitrile**. This process can be performed batchwise or continuously.

Materials:

- **cis-2-Pentenenitrile** (purity >70%)[6]
- Triethylamine (catalyst)[6]

Equipment:

- Stirred autoclave or a cascade of three stirred tanks for continuous operation[6]
- Heating and pressure control systems
- Distillation apparatus for workup[6]

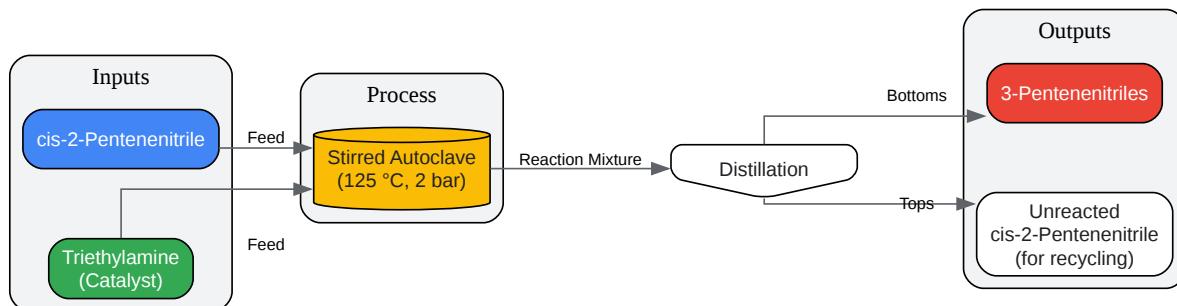
Procedure:

- Reaction Setup: The reaction can be carried out in a suitable reactor, such as a stirred autoclave. For continuous operation, a cascade of three stirred tanks can be employed.[6]
- Charging the Reactor: A mixture of **cis-2-pentenenitrile** and triethylamine is fed into the reactor. A molar ratio of **cis-2-pentenenitrile** to triethylamine of 1:0.5 is utilized.[6]
- Reaction Conditions: The isomerization is conducted at a temperature of 125 °C and a pressure of 2 bar.[6] For continuous operation, a residence time of 2 hours is maintained.[6]
- Monitoring the Reaction: The conversion of **cis-2-pentenenitrile** can be monitored by standard analytical techniques such as gas chromatography. A conversion of approximately 13% can be expected under these conditions.[6]

- Workup: The reaction mixture can be worked up by distillation. Unreacted **cis-2-Pentenenitrile**, being the more volatile component, can be recovered as the top product and recycled.[6]

Applications in Organic Synthesis and Drug Development

The reactivity of the conjugated double bond and the nitrile group in **cis-2-Pentenenitrile** allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.[1]


- Synthesis of Pyridine Derivatives: Unsaturated nitriles are precursors for the synthesis of pyridine rings, which are prevalent heterocyclic motifs in many pharmaceuticals.[7]
- Diels-Alder Reactions: The electron-withdrawing nature of the nitrile group makes **cis-2-Pentenenitrile** a potential dienophile in Diels-Alder reactions for the construction of cyclic and bicyclic systems.
- Synthesis of Ethyl-Branched Fatty Diamines: These compounds, which have applications as monomers and intermediates, can be synthesized from **cis-2-Pentenenitrile**.

While **cis-2-Pentenenitrile** is not typically a final drug product, its utility lies in providing a scaffold for the synthesis of novel, biologically active compounds. The development of efficient synthetic routes utilizing such versatile starting materials is a key aspect of modern drug discovery.

Visualizations

Logical Workflow for the Isomerization of **cis-2-Pentenenitrile**

The following diagram illustrates the process flow for the isomerization of **cis-2-Pentenenitrile** to 3-Pentenenitriles, a key industrial transformation.

[Click to download full resolution via product page](#)

Caption: Workflow for the catalytic isomerization of **cis-2-Pentenenitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy cis-2-Pentenenitrile | 25899-50-7 [smolecule.com]
- 2. (Z)-pent-2-enenitrile [webbook.nist.gov]
- 3. 2-Pentenenitrile, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-pent-2-enenitrile [webbook.nist.gov]
- 5. cis-2-Pentenenitrile | CAS#:25899-50-7 | Chemsric [chemsric.com]
- 6. researchgate.net [researchgate.net]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to cis-2-Pentenenitrile (CAS No. 25899-50-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312415#cis-2-pentenenitrile-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com